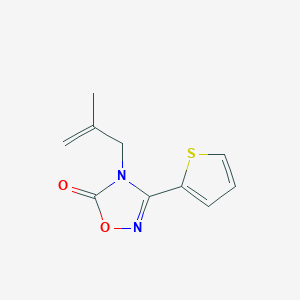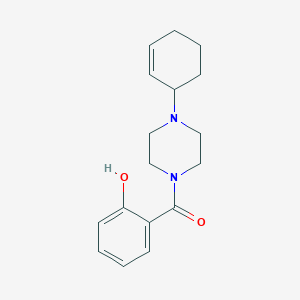![molecular formula C13H12ClNO2 B7584945 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7584945.png)
1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one, also known as Cmpd1, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one involves the inhibition of specific proteins involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting the activity of these proteins, this compound can disrupt various cellular processes, leading to the desired physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. Inflammation-related studies have shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. Neurodegenerative disease-related studies have shown that this compound can protect neurons from damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one in lab experiments include its reproducible synthesis method and its ability to selectively inhibit specific proteins involved in various cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for research related to 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one. These include further studies to determine its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, future studies can focus on optimizing the synthesis method and determining the long-term effects of this compound. Finally, research can also focus on developing derivatives of this compound with improved pharmacological properties.
In conclusion, this compound is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for research related to this compound.
Méthodes De Synthèse
The synthesis of 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one involves a multi-step process. The first step is the reaction between 2-chloro-4-methoxybenzaldehyde and methylpyridin-2-ylamine in the presence of a base to form an imine intermediate. The imine intermediate is then reduced using a reducing agent to obtain the desired compound, this compound. This synthesis method has been optimized and is reproducible, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one has been extensively studied for its scientific research application. This compound has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Inflammation-related studies have shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to protect neurons from damage and improve cognitive function.
Propriétés
IUPAC Name |
1-[(2-chloro-4-methoxyphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-17-11-6-5-10(12(14)8-11)9-15-7-3-2-4-13(15)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHKIMKBXJTGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C=CC=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B7584884.png)



![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)
![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)


